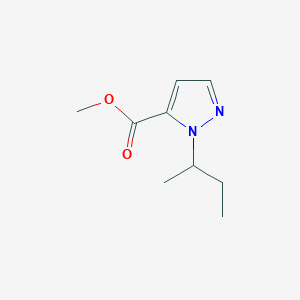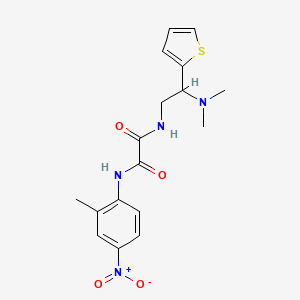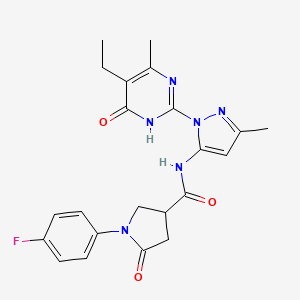![molecular formula C17H16N2O4S B2563616 1-(4-{[(2-Methylphenyl)amino]sulfonyl}phenyl)azolidine-2,5-dione CAS No. 919243-80-4](/img/structure/B2563616.png)
1-(4-{[(2-Methylphenyl)amino]sulfonyl}phenyl)azolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(4-{[(2-Methylphenyl)amino]sulfonyl}phenyl)azolidine-2,5-dione” is a chemical compound with the molecular formula C17H16N2O4S . It has a molecular weight of 344.4 g/mol . This compound is used in scientific research and is known for its complex structure, which allows it to be applied in various fields such as pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of pyrrolidine-2,5-dione derivatives, which includes “1-(4-{[(2-Methylphenyl)amino]sulfonyl}phenyl)azolidine-2,5-dione”, has been reported in the literature . The synthesis involves the preparation of pyrrolidine-2,5-dione derivatives from N-hydroxysuccinimide using some chemical tools . The chemical structure of the synthesized compounds was confirmed with both 1H and 13C NMR spectroscopic techniques .
Molecular Structure Analysis
The molecular structure of “1-(4-{[(2-Methylphenyl)amino]sulfonyl}phenyl)azolidine-2,5-dione” includes a pyrrolidine-2,5-dione ring, a benzenesulfonamide group, and a 2-methylphenyl group . The InChIKey of the compound is UJDAVPQAZQTFIA-UHFFFAOYSA-N .
Chemical Reactions Analysis
While specific chemical reactions involving “1-(4-{[(2-Methylphenyl)amino]sulfonyl}phenyl)azolidine-2,5-dione” are not available in the retrieved data, it’s worth noting that pyrrolidine-2,5-dione derivatives have been synthesized for therapeutic purposes such as diabetes, inflammation, epilepsy, cancer, pain, depression, and infectious diseases .
Physical And Chemical Properties Analysis
The compound “1-(4-{[(2-Methylphenyl)amino]sulfonyl}phenyl)azolidine-2,5-dione” has a molecular weight of 344.4 g/mol . It has a computed XLogP3 value of 1.5, indicating its partition coefficient between octanol and water . It has one hydrogen bond donor and five hydrogen bond acceptors . The compound also has a rotatable bond count of 4 . The topological polar surface area is 91.9 Ų .
Applications De Recherche Scientifique
Synthesis and Protective Groups
The compound is related to research on the synthesis of heterocycles such as 1,2,4-dithiazolidine-3,5-diones, which serve as amino protecting groups useful in peptide, glycopeptide, and PNA synthesis. They are also valuable as masked isocyanates and sulfurization reagents for trivalent phosphorus, showcasing their versatility in synthetic applications (Barany et al., 2005).
RNA Oligonucleotides Synthesis
In the realm of nucleic acid chemistry, derivatives like 1,2,4-dithiazolidine-3,5-dione have been employed as efficient sulfurizing reagents for the synthesis of phosphorothioate-containing RNA oligonucleotides, highlighting their critical role in advancing RNA research and potential therapeutic applications (Xu et al., 1996).
Materials Science and Polymer Chemistry
The compound's derivatives have been explored in materials science, such as in the microwave-assisted rapid polycondensation reactions with diisocyanates to produce novel polyureas. These materials are characterized by their inherent viscosities and thermal properties, demonstrating the compound's utility in creating new materials with potential industrial applications (Mallakpour & Rafiee, 2004).
Biochemical Applications
In biochemistry, derivatives have been used to study protein sulfenation, acting as redox sensors. This application is vital for understanding cellular responses to oxidative stress, with potential implications in disease mechanisms and therapeutic targets (Charles et al., 2007).
Understanding Biomolecular Recognition
Research into complexes of amino acids with sulfonated azo dyes, using derivatives as model systems, provides insights into the biomolecular recognition processes. This research has implications for understanding how proteins interact with glycosaminoglycans, which is crucial for developing new therapeutic agents (Ojala et al., 1996).
Propriétés
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-12-4-2-3-5-15(12)18-24(22,23)14-8-6-13(7-9-14)19-16(20)10-11-17(19)21/h2-9,18H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDAVPQAZQTFIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![methyl 2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B2563539.png)
![7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one](/img/structure/B2563540.png)
![N-(4-methoxyphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2563541.png)
![7-[3-(4-Ethylphenoxy)-2-hydroxypropyl]-3-methyl-8-piperidin-1-ylpurine-2,6-dione](/img/structure/B2563544.png)



![diethyl 2-(2,2-diphenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2563552.png)

